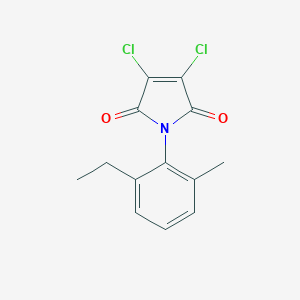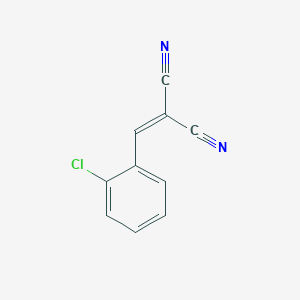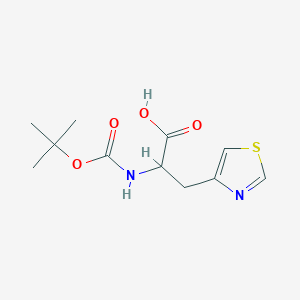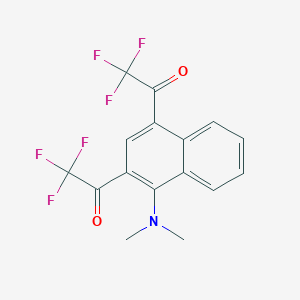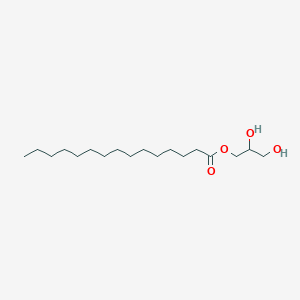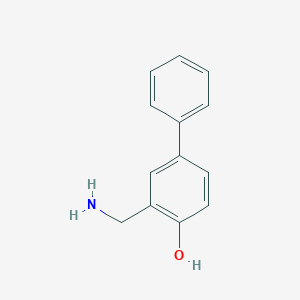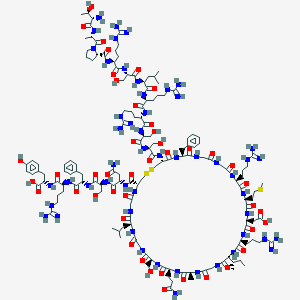
乌拉利肽
描述
Ularitide is a chemically synthesized form of urodilatin, a human natriuretic peptide. Urodilatin is produced by the differential processing of pro-atrial natriuretic peptide in distal renal tubule cells. Ularitide is a 32-amino acid peptide that plays a significant role in regulating blood pressure and the excretion of water and sodium from the kidneys .
科学研究应用
Ularitide has been extensively studied for its potential therapeutic applications, particularly in the treatment of acute decompensated heart failure (ADHF). It exerts pharmacological actions such as vasodilation, diuresis, and natriuresis through the natriuretic peptide receptor/particulate guanylate cyclase/cyclic guanosine monophosphate pathway . In clinical studies, ularitide has demonstrated beneficial effects such as symptom relief and vasodilation while preserving renal function .
作用机制
Ularitide belongs to the family of natriuretic peptides and stimulates the intracellular guanylyl cyclase as the intracellular domain of the natriuretic peptide receptor A (NPR-A). This enzyme catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation through a decrease in intracellular calcium concentration .
未来方向
Urodilatin and the four cardiac hormones have potent anti-cancer effects by eliminating up to 81% of renal carcinoma cells within 24 h of treatment . The synthesis of a useful and stable natriuretic peptide can enhance the effect of cancer treatments and significantly reduce drug resistance and toxicity .
生化分析
Biochemical Properties
Ularitide belongs to the family of natriuretic peptides and interacts with the natriuretic peptide receptor A (NPR-A), an enzyme that catalyzes the conversion of GTP to cGMP . This interaction stimulates the intracellular guanylyl cyclase, leading to the activation of cGMP-dependent protein kinase . The activation of this kinase inhibits sodium reabsorption via an amiloride-sensitive channel and results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration . Thus, Ularitide serves as an intrarenal paracrine regulator of sodium and water homeostasis .
Cellular Effects
Ularitide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . When injected into the blood, Ularitide appears to cause diuresis (urine output) and natriuresis (sodium excretion), as well as vasodilation . In animal models of heart failure, Ularitide administration resulted in little vasodilation, but a significant increase in natriuresis and diuresis .
Molecular Mechanism
The molecular mechanism of Ularitide involves its interaction with the natriuretic peptide receptor A (NPR-A). Ularitide stimulates the intracellular guanylyl cyclase as the intracellular domain of NPR-A, the enzyme that catalyzes the conversion of GTP to cGMP . This leads to the activation of cGMP-dependent protein kinase, which inhibits sodium reabsorption and results in smooth muscle relaxation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ularitide have been observed to change over time. For instance, in patients with acute decompensated heart failure (ADHF), Ularitide demonstrated beneficial effects such as symptom relief and vasodilation, while still preserving renal function . The favorable hemodynamic effects of Ularitide were sustained through the end of the 24-h infusion period .
Dosage Effects in Animal Models
The effects of Ularitide vary with different dosages in animal models. In animal models of heart failure, Ularitide administration resulted in a significant increase in natriuresis and diuresis . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Ularitide is involved in the natriuretic peptide system, a key pathway in maintaining cardiorenal homeostasis . It plays a role in the regulation of blood pressure and the excretion of water and sodium from the kidneys .
Subcellular Localization
It is known that Urodilatin, the natural form of Ularitide, is produced in the kidney and excreted into the urine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ularitide involves the synthesis of specific amino acid sequences. One method includes the use of protective amino acid fragments such as Boc-Thr(tBu)-Ala-Pro-Arg(Pbf)-Ser(tBu)-Leu-Arg(Pbf)-Ser(tBu) . The peptide sequence of ularitide contains two cysteine residues, which are crucial for its biological activity .
Industrial Production Methods
Industrial production of ularitide involves optimizing column separation conditions to achieve high purity. This process includes the use of specific chromatographic techniques to purify the peptide .
化学反应分析
Types of Reactions
Ularitide undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to maintain peptide stability.
Major Products Formed
The major products formed from these reactions include the oxidized form of ularitide with disulfide bonds and the reduced form without disulfide bonds.
相似化合物的比较
Similar Compounds
Uniqueness of Ularitide
Ularitide is unique due to its specific amino acid sequence and its ability to mimic the physiological effects of urodilatin, a naturally occurring human natriuretic peptide. Its distinct mechanism of action through the NPR-A receptor and its beneficial effects in clinical studies make it a promising therapeutic agent for heart failure .
属性
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCCYQIEZNQWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H234N52O44S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115966-23-9 | |
| Record name | Urodilatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



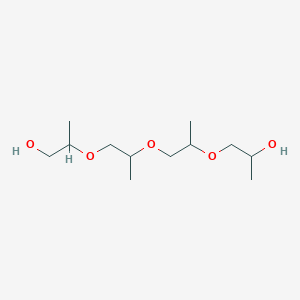
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
